4-(2,3-Dichloro-4-morpholin-4-yl-butyl)morpholine
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Overview
Description
4-(2,3-Dichloro-4-morpholin-4-yl-butyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dichloro-4-morpholin-4-yl-butyl)morpholine typically involves the reaction of 2,3-dichlorobutane with morpholine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dichloro-4-morpholin-4-yl-butyl)morpholine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in aqueous medium at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxyl derivatives.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of substituted morpholine derivatives with various functional groups.
Scientific Research Applications
4-(2,3-Dichloro-4-morpholin-4-yl-butyl)morpholine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds with therapeutic effects.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-(2,3-Dichloro-4-morpholin-4-yl-butyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine
- 2-(Morpholin-4-yl)ethylamine
- 3-(Morpholin-4-yl)propylamine
Uniqueness
4-(2,3-Dichloro-4-morpholin-4-yl-butyl)morpholine is unique due to its specific substitution pattern and the presence of both morpholine and dichlorobutane moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
5443-53-8 |
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Molecular Formula |
C12H23Cl3N2O2 |
Molecular Weight |
333.7 g/mol |
IUPAC Name |
4-(2,3-dichloro-4-morpholin-4-ylbutyl)morpholine;hydrochloride |
InChI |
InChI=1S/C12H22Cl2N2O2.ClH/c13-11(9-15-1-5-17-6-2-15)12(14)10-16-3-7-18-8-4-16;/h11-12H,1-10H2;1H |
InChI Key |
MWMSZTAYZXMFNF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(C(CN2CCOCC2)Cl)Cl.Cl |
Origin of Product |
United States |
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